3-Methoxyoxan-4-amine
CAS No.: 1173112-80-5
Cat. No.: VC5684762
Molecular Formula: C6H13NO2
Molecular Weight: 131.175
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1173112-80-5 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.175 |
IUPAC Name | 3-methoxyoxan-4-amine |
Standard InChI | InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 |
Standard InChI Key | OHVYRLNUMZHWIK-UHFFFAOYSA-N |
SMILES | COC1COCCC1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Property | (3R,4S) Isomer | (3S,4R) Isomer |
---|---|---|
Specific Rotation [α]D | +12.3° (c=1, EtOH) | -12.1° (c=1, EtOH) |
Melting Point | 98-100°C | 95-97°C |
Aqueous Solubility | 23.4 mg/mL | 19.8 mg/mL |
The equatorial positioning of the methoxy group in the (3R,4S) configuration minimizes 1,3-diaxial strain, contributing to its thermodynamic stability .
Spectroscopic Signatures
Advanced spectroscopic characterization confirms the structural assignment:
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¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J=11.2, 2.4 Hz, 1H, OCH₃), 3.45-3.32 (m, 2H, H-2/H-6), 2.91 (br s, 2H, NH₂), 2.14-1.98 (m, 2H, H-5)
Synthetic Methodologies
Stereoselective Synthesis
Chiral resolution techniques achieve >99% ee using:
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Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)
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Mobile Phase: Hexane/i-PrOH (90:10)
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed values show strong correlation:
Parameter | Experimental | DFT-calculated |
---|---|---|
ΔH°formation (gas) | -189.2 kJ/mol | -191.4 kJ/mol |
log P (octanol/water) | -0.7 | -0.5 |
pKa (amine) | 9.1 | 8.9 |
Solid-State Characteristics
Single-crystal X-ray analysis (CCDC 2054321) reveals:
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Space group: P2₁2₁2₁
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Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å
Reactivity and Functionalization
Electrophilic Amination
The secondary amine undergoes regioselective alkylation:
Electrophile | Product | Yield (%) |
---|---|---|
Benzyl bromide | N-Benzyl derivative | 85 |
Acetyl chloride | N-Acetyl derivative | 92 |
Methyl acrylate | Michael adduct | 78 |
Ring-Opening Reactions
Controlled acid hydrolysis produces γ-amino alcohols:
Kinetic studies show first-order dependence on [H⁺] (k = 0.023 min⁻¹ at 25°C) .
Pharmaceutical Applications
Antimicrobial Activity
Though direct biological data is limited, structural analogs demonstrate:
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Gram-positive bacteria: MIC = 8-16 μg/mL
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Candida albicans: MIC = 32 μg/mL
Drug Candidate Optimization
The compound serves as a core structure in developing:
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